Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate
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Overview
Description
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is a unique organic compound characterized by its bicyclic structure, which includes two cyclopropane rings. This compound is known for its high strain energy due to the presence of the small, three-membered cyclopropane rings. The molecular formula of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is C9H14O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives, including Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate, involves the reaction of carbenes with alkenes. Carbenes, such as methylene (CH2), can be generated in situ from reagents like chloroform and potassium hydroxide (KOH). The reaction of these carbenes with alkenes results in the formation of cyclopropane rings .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs catalytic systems to facilitate the formation of the strained rings. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate involves the strain energy of the cyclopropane rings, which makes the compound highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group can be targeted by nucleophiles, leading to the formation of substituted products .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high strain energy and reactivity.
Cyclobutane: Another small-ring compound with four carbon atoms, less strained than cyclopropane.
Cyclopentane: A five-membered ring compound with lower strain energy compared to cyclopropane and cyclobutane
Uniqueness
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is unique due to its bicyclic structure, which imparts higher strain energy and reactivity compared to monocyclic compounds like cyclopropane and cyclobutane. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific three-dimensional orientations .
Properties
IUPAC Name |
ethyl 1-cyclopropylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)9(5-6-9)7-3-4-7/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVQGYUFNNBRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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